methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate molecular weight
methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate molecular weight
An In-Depth Technical Guide to Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Chiral Building Block
Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate, also known as (S)-Methyl 3-chloromandelate, is a specialized chiral molecule of significant interest in the field of pharmaceutical sciences. As a derivative of mandelic acid, it possesses a stereogenic center at the α-carbon, making it a valuable intermediate for the enantioselective synthesis of complex drug molecules. Its utility lies not only as a precursor in multi-step syntheses but also as a critical reference standard for the analytical characterization of active pharmaceutical ingredients (APIs) and their related impurities. This guide provides a comprehensive technical overview of its molecular properties, synthesis, analytical characterization, and its specific context within pharmaceutical development, grounded in established scientific principles and methodologies.
Molecular Properties and Structure
The fundamental characteristics of a molecule dictate its chemical behavior and potential applications. Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is defined by its precise atomic composition and three-dimensional arrangement.
Key Physicochemical Data
A summary of the essential identification and property data for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| CAS Number | 32222-44-9 | [1] |
| Appearance | Colorless to light yellow liquid or solid | [2] |
| Synonyms | (S)-Methyl 3-chloromandelate | |
| Storage | Sealed in dry, room temperature or 2-8°C | [1][2] |
Molecular Weight Calculation
The molecular weight is derived from the sum of the atomic weights of its constituent atoms, based on its molecular formula, C₉H₉ClO₃.
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Carbon (C): 9 atoms × 12.011 u = 108.099 u
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Hydrogen (H): 9 atoms × 1.008 u = 9.072 u
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Chlorine (Cl): 1 atom × 35.453 u = 35.453 u
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Oxygen (O): 3 atoms × 15.999 u = 47.997 u
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Total Molecular Weight: 108.099 + 9.072 + 35.453 + 47.997 = 200.621 u
Molecular Structure
The structure features a central chiral carbon bonded to a hydroxyl group, a hydrogen atom, a 3-chlorophenyl ring, and a methyl ester group. The "(2S)" designation defines the specific stereoconfiguration at this chiral center.
Caption: 2D structure of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate.
Significance in Pharmaceutical Development
While often cataloged as a "Bupropion related compound," this classification requires careful clarification for the drug development professional. The predominant and most commercially viable synthesis routes to the antidepressant Bupropion commence with the α-bromination of m-chloropropiophenone, followed by nucleophilic substitution with tert-butylamine.[3][4] These established pathways do not involve methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate as a direct intermediate.
The true value of this molecule lies in its identity as a high-purity, stereochemically defined chiral building block. Its applications within drug development are therefore more nuanced:
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Chiral Precursor for Analog Synthesis: The mandelate moiety is a versatile starting point for the synthesis of novel pharmaceutical candidates, particularly those in the aminoketone and aminoalcohol classes. Its pre-defined stereochemistry allows for the construction of enantiomerically pure final products, which is critical for optimizing pharmacological activity and minimizing off-target effects.
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Reference Standard for Impurity Profiling: In alternative or developmental synthesis routes for Bupropion or related APIs, side reactions could potentially lead to the formation of mandelate-type impurities. The availability of a well-characterized standard like methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is essential for developing and validating analytical methods (e.g., HPLC, GC) to detect, quantify, and control such impurities, as mandated by regulatory bodies like the FDA and EMA.[5]
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Metabolite Synthesis: The core structure is analogous to potential oxidative metabolites of Bupropion and similar drugs.[6] It can serve as a starting material for the deliberate synthesis of these metabolites, which are required for comprehensive pharmacokinetic and toxicological studies.
Enantioselective Synthesis Protocol
The synthesis of enantiomerically pure α-hydroxy esters is a cornerstone of modern pharmaceutical chemistry. Biocatalysis offers a highly efficient and environmentally benign approach. The following protocol is based on the highly effective asymmetric reduction of a prochiral ketoester using a recombinant carbonyl reductase, a method proven to yield exceptional enantiomeric excess (>99% ee) for analogous compounds.[7]
Synthesis Workflow
The process involves a two-step sequence starting from commercially available 3-chlorobenzoic acid, which is first converted to the precursor ketoester and then subjected to asymmetric reduction.
Caption: Workflow for the enantioselective synthesis of the target compound.
Step 1: Preparation of Methyl 3-chlorobenzoylformate (Precursor)
This step involves the conversion of 3-chlorobenzoic acid to its corresponding α-ketoester. Standard organic chemistry techniques, such as conversion to the acid chloride followed by reaction with a cyanide source and subsequent methanolysis, can be employed.
Step 2: Biocatalytic Asymmetric Reduction
Rationale: This step leverages the stereospecificity of a carbonyl reductase enzyme to selectively produce the (S)-enantiomer. The enzyme utilizes a cofactor, typically NADPH, as the source of hydride. The reaction is conducted in an aqueous buffer system, representing a green chemistry approach.
Materials:
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Methyl 3-chlorobenzoylformate
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Recombinant E. coli cells over-expressing a suitable (S)-selective carbonyl reductase
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Nicotinamide adenine dinucleotide phosphate (NADP⁺)
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Glucose Dehydrogenase (for cofactor regeneration)
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D-Glucose
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Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
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Ethyl acetate (for extraction)
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Anhydrous sodium sulfate
Protocol:
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Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.
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Cofactor System: Add NADP⁺ (catalytic amount, e.g., 0.1 mM), D-glucose (e.g., 1.2 equivalents relative to substrate), and Glucose Dehydrogenase. Stir until dissolved. This system continuously regenerates the active NADPH cofactor, making the process cost-effective.
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Biocatalyst Addition: Add the recombinant E. coli cell paste or a lyophilized powder of the cells to the buffer solution. Stir to create a uniform suspension.
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Substrate Addition: Dissolve the methyl 3-chlorobenzoylformate substrate in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) if necessary, and add it dropwise to the cell suspension. The final substrate concentration is typically in the range of 50-200 mM.
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Reaction: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 12-24 hours.
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Monitoring: Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.
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Work-up: Upon completion, centrifuge the reaction mixture to pellet the cells.
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Extraction: Decant the supernatant and extract it three times with an equal volume of ethyl acetate.
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
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Purification: If necessary, purify the product by flash column chromatography on silica gel to obtain the final compound with high chemical and enantiomeric purity.
Analytical Characterization Profile
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data represents the expected results from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[8]
Expected ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.2-7.4 | m | 4H | Ar-H | Aromatic protons on the 3-chlorophenyl ring. |
| ~ 5.2 | s | 1H | CH (OH) | Benzylic proton at the chiral center. |
| ~ 4.0 | br s | 1H | OH | Hydroxyl proton; shift and shape are concentration-dependent. |
| ~ 3.8 | s | 3H | OCH₃ | Methyl ester protons. |
Expected ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 173 | C =O | Ester carbonyl carbon.[1] |
| ~ 140 | Ar-C | Quaternary aromatic carbon attached to the chiral center. |
| ~ 135 | Ar-C -Cl | Aromatic carbon bearing the chlorine atom. |
| ~ 128-130 | Ar-C H | Aromatic methine carbons. |
| ~ 125 | Ar-C H | Aromatic methine carbon ortho to the chlorine. |
| ~ 72 | C H(OH) | The α-hydroxy carbon (chiral center). |
| ~ 53 | OC H₃ | Methyl ester carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides information on the mass of the molecule and its fragmentation pattern, confirming its elemental composition.
Expected Electron Ionization (EI-MS) Data:
| m/z | Identity | Rationale |
| 200/202 | [M]⁺ | Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for chlorine. |
| 169/171 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 141/143 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical (α-cleavage). |
| 139/141 | [C₇H₄Cl]⁺ | Chlorotropylium ion, a common fragment for chlorinated benzyl compounds. |
| 111 | [C₇H₄]⁺ | Phenyl fragment after loss of chlorine. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.[2]
Expected FTIR Data (liquid film):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3450 | Broad, Strong | O-H stretch (hydroxyl group) |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2960 | Medium | Aliphatic C-H stretch (methyl group) |
| ~ 1735 | Strong | C=O stretch (ester carbonyl) |
| ~ 1600, 1480 | Medium-Weak | C=C stretch (aromatic ring) |
| ~ 1210, 1100 | Strong | C-O stretch (ester and alcohol) |
| ~ 780 | Strong | C-Cl stretch |
Conclusion
Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate stands as a well-defined and valuable chiral intermediate for the pharmaceutical industry. While not a direct precursor in the most common synthetic routes to Bupropion, its importance as a high-purity reference standard and a versatile building block for the enantioselective synthesis of new chemical entities is clear. The biocatalytic approach to its synthesis represents a state-of-the-art method that aligns with the principles of green chemistry, offering high efficiency and exceptional stereocontrol. The comprehensive analytical profile outlined in this guide provides the necessary framework for its unambiguous identification and quality control, empowering researchers and drug development professionals in their pursuit of novel therapeutics.
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Ema, T., Okita, N., et al. (2014). Highly enantioselective and efficient synthesis of methyl (R)-o-chloromandelate with recombinant E. coli: toward practical and green access to clopidogrel. Organic & Biomolecular Chemistry, 12(4), 673-679. Retrieved from [Link]
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